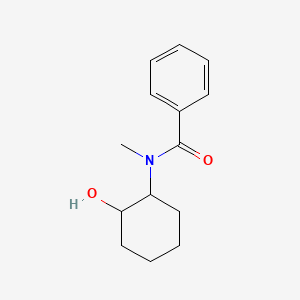

N-(2-hydroxycyclohexyl)-N-methylbenzamide

Description

N-(2-hydroxycyclohexyl)-N-methylbenzamide is a synthetic benzamide derivative characterized by a cyclohexane ring substituted with a hydroxyl group at the 2-position and an N-methylbenzamide moiety. This compound is structurally notable for its hybrid aromatic-aliphatic framework, combining the planar benzamide group with the non-planar cyclohexanol ring.

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

N-(2-hydroxycyclohexyl)-N-methylbenzamide |

InChI |

InChI=1S/C14H19NO2/c1-15(12-9-5-6-10-13(12)16)14(17)11-7-3-2-4-8-11/h2-4,7-8,12-13,16H,5-6,9-10H2,1H3 |

InChI Key |

JQOZSLMREYIJDE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCCCC1O)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclohexyl)-N-methylbenzamide typically involves the reaction of 2-hydroxycyclohexanone with N-methylbenzamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclohexyl)-N-methylbenzamide can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form various derivatives with different functional groups.

Substitution: The benzamide group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-hydroxycyclohexyl)-N-methylbenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclohexyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and benzamide groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzamide Derivatives

Key Observations :

- Hydroxyl vs. Amino Groups: The hydroxyl group in this compound contrasts with the dimethylamino group in U-47700. This substitution likely reduces opioid receptor affinity, as tertiary amines (e.g., in U-47700) are critical for µ-opioid interactions .

- Chlorination Effects : U-47700’s 3,4-dichlorobenzamide group enhances lipophilicity and electron-withdrawing effects, whereas the unsubstituted benzamide in the target compound may favor metabolic stability .

- Steric and Conformational Differences: The cyclohexanol ring in the target compound introduces a rigid, hydrogen-bonding motif absent in 3-methyl-N-(2-methylcyclohexyl)benzamide, which has purely aliphatic substituents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The hydroxyl group in the target compound improves water solubility compared to U-47700, which relies on lipophilic substituents for blood-brain barrier penetration.

- Tertiary alcohols (e.g., in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) may exhibit higher metabolic stability than secondary alcohols due to steric hindrance .

Key Observations :

- Synthetic Accessibility: The target compound can be synthesized via standard amidation routes (e.g., using benzoyl chloride and cyclohexanolamine derivatives), similar to methods described for compound 1z (N-(cyclohexanecarbonyl)-2-hydroxybenzamide) in .

- Biological Relevance: While U-47700’s opioid activity is well-documented, the target compound’s hydroxyl group may redirect its activity toward non-opioid targets, such as enzymes or transporters requiring hydrogen-bonding interactions.

Biological Activity

N-(2-hydroxycyclohexyl)-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl ring with a hydroxyl group and an amide functional group, which contribute to its unique chemical reactivity and potential interactions with biological targets. The absence of a nitro group differentiates it from structurally similar compounds, such as N-(2-hydroxycyclohexyl)-N-methyl-4-nitrobenzamide, affecting its biological properties significantly.

This compound is believed to interact with various molecular targets, including enzymes and receptors. The hydroxyl and amide groups enhance binding affinity, which may modulate enzyme activity or receptor signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its structural similarity to known inhibitors.

- Receptor Interaction: It is hypothesized to bind to receptors involved in neurological functions, potentially influencing neurotransmitter pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity: Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.

- Neuroprotective Effects: Its potential role in treating neurological disorders has been explored, with indications that it may protect neuronal cells from damage.

- Anti-inflammatory Properties: Similar compounds have shown anti-inflammatory effects, suggesting that this compound may also exert such effects through modulation of inflammatory pathways.

Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound demonstrated that it could reduce neuronal cell death induced by oxidative stress in vitro. The compound showed a significant decrease in markers of apoptosis compared to control groups, indicating its potential therapeutic role in neurodegenerative diseases.

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition profile of this compound. The compound was tested against several enzymes implicated in metabolic processes. Results indicated that it effectively inhibited the activity of specific enzymes, suggesting a mechanism that could be leveraged for drug development.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-hydroxycyclohexyl)-N-methyl-4-nitrobenzamide | Contains a nitro group; different electronic properties | Potentially higher reactivity |

| N-(2-hydroxycyclohexyl)valiolamine | Known for inhibitory effects on melanin production | Anti-inflammatory and skin-related effects |

| N-(2-hydroxycyclohexyl)-3-methoxy-N-methylbenzamide | Contains methoxy groups; enhances lipophilicity | Antioxidant and potential neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.